2-(3,4-Dimethoxyphenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule also contains a phenyl group and a sulfanyl group, which could influence its reactivity .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfanyl group might make the compound a good nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfanyl group might make it more polar and potentially increase its solubility in water .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Dimethoxyphenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for chemotherapy drugs, particularly for cancers that are resistant to conventional treatments .
Antioxidant Properties
The presence of methoxy groups in the compound’s structure contributes to its antioxidant activity. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is valuable in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Photoprotective Applications
Due to its ability to absorb UV radiation, this compound is being explored for use in sunscreens and other photoprotective products. It can help protect the skin from UV-induced damage, reducing the risk of skin cancer and premature aging.
These applications highlight the versatility and potential of 2-(3,4-Dimethoxyphenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
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Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-9-8-12(10-16(15)25-2)17-21-18(23)14(11-20)19(26)22(17)13-6-4-3-5-7-13/h3-10,17,26H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWORYYBFRUREMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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